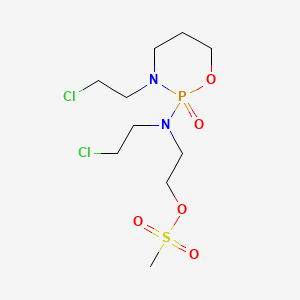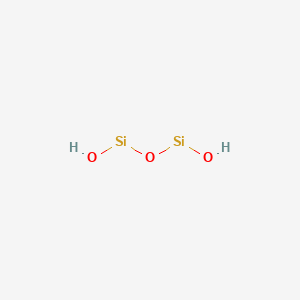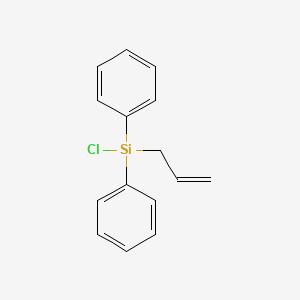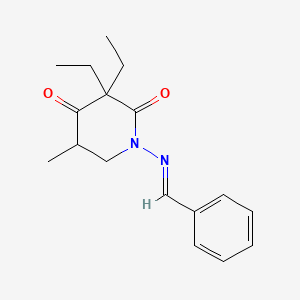![molecular formula C23H38N2O2 B14669148 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- CAS No. 47557-65-3](/img/structure/B14669148.png)
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain (hexadecyl group) attached to an amine group, which is further connected to a nitrophenyl group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between hexadecanamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Hexadecanamine+4-Nitrobenzaldehyde→1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 1-Hexadecanamine, N-[(4-aminophenyl)methylene]-
Oxidation: Corresponding oxides of the methylene bridge.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
Hexadecylamine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the long hydrocarbon chain.
Cetylamine: Another long-chain amine but without the nitrophenyl group.
Propriétés
Numéro CAS |
47557-65-3 |
|---|---|
Formule moléculaire |
C23H38N2O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
N-hexadecyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-21-22-16-18-23(19-17-22)25(26)27/h16-19,21H,2-15,20H2,1H3 |
Clé InChI |
KNXWPTANFFOWBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)



![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
